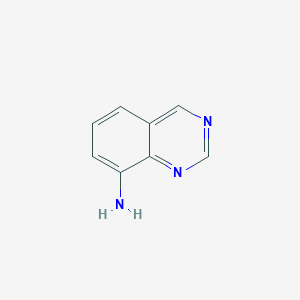

Quinazolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462901 | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-74-3 | |

| Record name | 8-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinazolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolin-8-amine is a pivotal scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. Its synthesis is a critical step in the discovery and development of novel drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols and highlighting key experimental considerations to ensure successful and reproducible synthesis. This document is designed to serve as an essential resource for researchers engaged in the synthesis of quinazoline-based compounds.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in drug discovery.[1] Derivatives of this heterocyclic scaffold have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The specific placement of an amino group at the 8-position of the quinazoline core can significantly influence the molecule's pharmacological profile, making this compound a highly sought-after building block for the synthesis of targeted therapeutics.

The primary challenge in the synthesis of this compound lies in the regioselective introduction of the amino group at the C8 position. Direct amination of the quinazoline ring is often difficult and lacks selectivity. Therefore, the most reliable and widely employed strategy involves a two-step approach: the synthesis of an 8-substituted quinazoline precursor, followed by its conversion to the desired 8-amino derivative. This guide will focus on the most prevalent and practical execution of this strategy: the synthesis of 8-nitroquinazoline and its subsequent reduction.

Primary Synthesis Pathway: A Two-Step Approach

The most robust and well-documented route to this compound involves two key transformations:

-

Step 1: Synthesis of 8-Nitroquinazoline. This intermediate is typically prepared through a cyclization reaction of a suitably substituted benzene derivative.

-

Step 2: Reduction of 8-Nitroquinazoline. The nitro group is then reduced to an amine to yield the final product.

This two-step pathway offers a reliable and scalable method for the preparation of this compound.

Diagram of the Overall Synthesis Pathway

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 8-Nitroquinazoline

The synthesis of the 8-nitroquinazoline intermediate is a critical first step. The most common approach involves the cyclization of 2-amino-3-nitrobenzaldehyde. This starting material contains the necessary functionalities in the correct orientation for the formation of the desired quinazoline ring system.

Mechanism of Cyclization

The reaction of 2-amino-3-nitrobenzaldehyde with a source of a single carbon and nitrogen, such as formamide, proceeds through a condensation and subsequent cyclization mechanism. The amino group of the benzaldehyde derivative attacks the carbonyl carbon of formamide, leading to the formation of a formamidine intermediate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the aldehyde carbonyl. Subsequent dehydration and aromatization yield the stable 8-nitroquinazoline ring.

Diagram of the Cyclization Workflow

Caption: Experimental workflow for the synthesis of 8-Nitroquinazoline.

Experimental Protocol: Synthesis of 8-Nitroquinazoline

This protocol is based on established methods for the synthesis of quinazolines from 2-aminobenzaldehydes.[3]

Materials:

-

2-Amino-3-nitrobenzaldehyde

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzaldehyde (1.0 eq) and an excess of formamide (5-10 eq).

-

Heat the reaction mixture to reflux (typically 150-190 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual formamide.

-

Dry the product under vacuum to yield 8-nitroquinazoline.

Characterization of 8-Nitroquinazoline:

The identity and purity of the synthesized 8-nitroquinazoline should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbon atoms of the fused ring system.[4] |

| Mass Spec. | A molecular ion peak corresponding to the mass of 8-nitroquinazoline (C₈H₅N₃O₂), m/z = 175.04. |

| Melting Point | A sharp melting point consistent with the literature value for pure 8-nitroquinazoline. |

Part 2: Reduction of 8-Nitroquinazoline to this compound

The final step in the synthesis is the reduction of the nitro group of 8-nitroquinazoline to an amino group. Several methods are available for this transformation, with the choice of reagent depending on factors such as the presence of other functional groups, desired reaction conditions, and scale.

Common Reduction Methods

Two of the most reliable and commonly employed methods for the reduction of aromatic nitro compounds are:

-

Chemical Reduction with Tin(II) Chloride (SnCl₂): This is a classic and highly effective method that is tolerant of many other functional groups.[3][5] The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[5][6] It is often a very clean and high-yielding reaction.

Table of Comparison for Reduction Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Tin(II) Chloride | SnCl₂·2H₂O, conc. HCl, Ethanol | Reflux | High chemoselectivity, tolerant of many functional groups.[3][5] | Work-up can be tedious due to the formation of tin salts.[7] |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni, Ethanol/Methanol | Room temperature to moderate heat, atmospheric to moderate pressure | Clean reaction, high yields, easy product isolation.[6] | Can reduce other functional groups (e.g., alkenes, alkynes).[5] |

Mechanism of Reduction with SnCl₂

The reduction of a nitro group with tin(II) chloride in the presence of a strong acid like HCl is a multi-step process involving a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[3]

Diagram of the Reduction Workflow (SnCl₂ Method)

Caption: Experimental workflow for the reduction of 8-Nitroquinazoline.

Experimental Protocol: Reduction of 8-Nitroquinazoline with SnCl₂

Materials:

-

8-Nitroquinazoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a solution of 8-nitroquinazoline (1.0 eq) in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq).

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with stirring until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH 8-9). A precipitate of tin salts will form.[7]

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by one of the following methods:

-

Column Chromatography: Purification can be achieved using a silica gel column with an appropriate eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol.[8]

-

Recrystallization: The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowed to cool slowly to form pure crystals.[9]

Characterization of this compound:

| Technique | Expected Observations |

| ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons, and a characteristic upfield shift of the aromatic protons compared to the 8-nitro precursor.[10][11] |

| ¹³C NMR | Resonances for the carbon atoms of the quinazoline ring, with the C8 carbon showing a significant upfield shift due to the electron-donating amino group.[10][11] |

| Mass Spec. | A molecular ion peak corresponding to the mass of this compound (C₈H₇N₃), m/z = 145.06.[12] |

| Melting Point | A sharp melting point consistent with the pure compound. |

Conclusion

The synthesis of this compound is a fundamental process for the development of a wide array of potential therapeutic agents. The two-step pathway, involving the formation of 8-nitroquinazoline followed by its reduction, represents a reliable and versatile strategy for obtaining this key building block. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development programs. Careful execution of the reaction conditions and purification procedures is paramount to achieving high yields and purity of the final product.

References

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. rsc.org. Retrieved from [Link]

-

[Author], [Year]. 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. University of Washington. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Retrieved from [Link]

-

ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. researchgate.net. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the compounds 8(a–e). researchgate.net. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Institutes of Health. Retrieved from [Link]

-

Zhang, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. scispace.com. Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. reddit.com. Retrieved from [Link]

-

BYU ScholarsArchive. (2020). The catalytic hydrogenation of quinazoline. byu.edu. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolin-2-amine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. nih.gov. Retrieved from [Link]

-

ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. researchgate.net. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. orientjchem.org. Retrieved from [Link]

-

PubMed. (n.d.). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. nih.gov. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. nih.gov. Retrieved from [Link]

-

H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. helgroup.com. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. rsc.org. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. mt.com. Retrieved from [Link]

-

ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. researchgate.net. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. stackexchange.com. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. rochester.edu. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. derpharmachemica.com. Retrieved from [Link]

-

YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. youtube.com. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry Tools for Analysis of Intermolecular Interactions. nih.gov. Retrieved from [Link]

-

PDF. (n.d.). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ijpbs.net. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Nitroquinoline - Optional[13C NMR] - Spectrum. spectrabase.com. Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. tsijournals.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline from 2‐amino benzamide and benzaldehyde.. researchgate.net. Retrieved from [Link]

-

Flash-Chromatography.com. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. flash-chromatography.com. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. masterorganicchemistry.com. Retrieved from [Link]

-

Scirp.org. (n.d.). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. scirp.org. Retrieved from [Link]

-

MDPI. (2025). Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline. mdpi.com. Retrieved from [Link]

-

National Institutes of Health. (2025). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. nih.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.. researchgate.net. Retrieved from [Link]

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. prepchem.com. Retrieved from [Link]

- Google Patents. (n.d.). The crystallization of quinoline. google.com.

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. nist.gov. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tacoma.uw.edu [tacoma.uw.edu]

- 9. mt.com [mt.com]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Quinazolin-8-amine: Chemical Properties and Structure

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it a "privileged structure" for interacting with a wide array of biological targets.[3] From the pioneering use of amino-quinazoline derivatives like prazosin as antihypertensive agents to the modern era of targeted cancer therapy with kinase inhibitors such as gefitinib, the quinazoline scaffold has demonstrated remarkable therapeutic versatility.[4] This guide focuses on a specific, yet important, member of this family: this compound. By examining its fundamental chemical properties, structure, and reactivity, we can better understand its potential as a building block for novel therapeutic agents and research probes.

Core Chemical Identity of this compound

This compound is characterized by the presence of an amino group at the 8-position of the quinazoline core. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Molecular Structure

The structure of this compound is depicted below, with the IUPAC numbering scheme for the quinazoline ring system.

Caption: Molecular structure of this compound.

Fundamental Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 101421-74-3 | |

| Molecular Formula | C₈H₇N₃ | |

| Molecular Weight | 145.16 g/mol | |

| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)N | |

| InChIKey | PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Appearance | Crystalline solid (predicted) | |

| Melting Point | 150-150.5 °C | |

| Boiling Point | 328.3 °C at 760 mmHg | |

| Density | 1.292 g/cm³ | |

| pKa | 3.01 ± 0.22 (Predicted) | |

| LogP | 1.79320 (Predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrimidine rings. The protons of the amino group will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the bicyclic system. The chemical shifts of the carbons in the benzene portion of the ring will be particularly affected by the C8-amino substituent.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M+) at an m/z corresponding to its molecular weight (approximately 145.06).[5] Fragmentation patterns would likely involve the loss of HCN from the pyrimidine ring, a characteristic fragmentation for quinazoline-type structures.

Synthesis of this compound

The synthesis of the quinazoline core can be achieved through various established methods.[6][7] A common and effective approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides.[6] For this compound, a plausible synthetic route would start from 2,3-diaminobenzoic acid.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Cyclization. A mixture of 2,3-diaminobenzoic acid and an excess of formamide is heated. The formamide serves as both a reactant and a solvent. This condensation reaction forms the pyrimidine ring, yielding 8-amino-3,4-dihydroquinazolin-4-one.

-

Step 2: Reduction and Aromatization. The resulting quinazolinone intermediate is then subjected to a reduction of the keto group and subsequent aromatization to yield the final product, this compound. This can be a multi-step process involving reduction and dehydration/oxidation.

This proposed pathway is based on well-established quinazoline synthesis methodologies and provides a logical approach to obtaining the target compound.[6]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent parts: the electron-deficient pyrimidine ring, the electron-rich benzene ring (due to the amino substituent), and the nucleophilic amino group itself.

Electrophilic Aromatic Substitution

The parent quinazoline ring is generally resistant to electrophilic substitution on the pyrimidine part.[1] However, the benzene ring is more susceptible. The activating, ortho-, para-directing amino group at the C8 position would be expected to direct incoming electrophiles primarily to the C7 and C5 positions. The order of reactivity for electrophilic substitution on the benzene ring of unsubstituted quinazoline is 8 > 6 > 5 > 7.[1]

Nucleophilic Substitution

The pyrimidine ring of the quinazoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly if a leaving group is present at the C2 or C4 positions.[1]

Reactions of the Amino Group

The 8-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, and diazotized to form a diazonium salt, which can then be converted into a wide range of other functional groups. This makes this compound a versatile intermediate for the synthesis of more complex derivatives.

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The amino-quinazoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4] Derivatives have been developed as:

-

Anticancer Agents: Many quinazoline derivatives function as kinase inhibitors by competing with ATP at the enzyme's binding site. The approval of gefitinib for non-small cell lung cancer was a landmark in this area.[1][4]

-

Antihypertensive Drugs: As mentioned, early amino-quinazolines like prazosin are α1-adrenergic receptor antagonists.[4]

-

Antimicrobial and Antiviral Agents: The quinazoline ring has been incorporated into molecules with activity against various pathogens.[2][8]

-

Anti-inflammatory and Analgesic Compounds: The scaffold has been explored for its potential in modulating inflammatory pathways.[2]

Specifically, this compound serves as a valuable starting material or fragment for the synthesis of new chemical entities within these therapeutic areas. The position of the amino group at C8 allows for the introduction of diverse side chains that can be tailored to interact with specific biological targets. Structure-activity relationship (SAR) studies have shown that substitutions at positions 6 and 8 of the quinazolinone ring can be crucial for antimicrobial activity.[8]

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals, particularly aromatic amines, which can be skin and eye irritants.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not as extensively studied as some of its isomers or related derivatives, represents a molecule of significant potential. Its chemical properties, characterized by a versatile and reactive amino group on an electronically complex heterocyclic scaffold, make it an attractive building block for combinatorial chemistry and targeted drug design. As researchers continue to explore the vast chemical space of quinazoline derivatives, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

ChemSynthesis. (2025). 6-amino-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one. Retrieved from [Link]

-

Solubility of Things. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

Mol-Instincts. (n.d.). C8H6N2O properties. Retrieved from [Link]

-

ChemBK. (n.d.). quinolin-8-amine. Retrieved from [Link]

- Skibo, E. B. (1985). Synthesis of Quinazoline-2,4,5,8(lH,3H)-tetrones and Their Amine Nucleophilic Addition Chemistry. The Journal of Organic Chemistry, 50(23), 4594-4601.

-

Acrotein ChemBio. (n.d.). 8-Methylquinazolin-4(3H)-one. Retrieved from [Link]

-

Wikipedia. (2024). Quinazoline. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2018).

- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 1-2.

-

Wikipedia. (2024). 8-Aminoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

- Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(15), 10443-10465.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry, 40(5).

-

PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- Charoensuk, V., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(11), 2099.

- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). Current Organic Chemistry, 28(10).

-

ResearchGate. (n.d.). Crystal structure of compound 8. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 8-(Methoxymethoxy)quinazolin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-tetrahydro-2H-quinazolin-1-amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-quinazolinamine, 8-ethoxy-4-methyl-N-[1,4,5,6-tetrahydro-5-[2-(2-thienyl)ethyl]-1,3,5-triazin-2-yl]-. Retrieved from [Link]

- Gande, V., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3173-3177.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(3), 1043.

- Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. (2020).

-

PubChem. (n.d.). Quinazolin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological importance of quinazoline-based drugs. Retrieved from [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Quinazolin-8-amine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for quinazolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a structural analogue of biologically active molecules, understanding its precise chemical structure is paramount. This document offers a detailed interpretation of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. It is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational data and the rationale behind the spectroscopic characterizations.

Introduction to this compound

Quinazoline and its derivatives are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, specifically, features a primary amine group at the 8-position, which can serve as a key pharmacophore or a synthetic handle for further molecular elaboration.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and the electronic environment of atoms. This guide will systematically dissect the MS, IR, and NMR data to build a comprehensive and validated structural profile of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Molecular Ion Peak Interpretation

For this compound (C₈H₇N₃), the expected exact mass can be calculated. The molecular ion peak (M⁺) in the mass spectrum provides direct evidence of the compound's molecular weight. Electron Impact (EI) is a common ionization method for such molecules.

-

Expected Molecular Weight: 145.16 g/mol

Fragmentation Pathway Analysis

A primary fragmentation event would likely involve the loss of HCN from the pyrimidine ring, a characteristic fragmentation for many nitrogen-containing heterocycles. Subsequent fragmentations could involve the amine group and further breakdown of the bicyclic system.

Diagram: Proposed MS Fragmentation of this compound

Caption: A simplified diagram illustrating a plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) interface.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Rationale: EI is chosen for its ability to produce characteristic and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1625 - 1570 | C=N and C=C Stretch | Quinazoline Ring System |

| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Insight: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[4][5] This, combined with the N-H bending and wagging vibrations, provides strong evidence for the -NH₂ group.[4] The C=N and C=C stretching vibrations confirm the heterocyclic aromatic core.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Rationale: ATR is a modern, rapid, and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | Singlet | 1H | H-2 |

| ~8.90 | Singlet | 1H | H-4 |

| ~7.80 | Doublet of Doublets | 1H | H-5 |

| ~7.60 | Triplet | 1H | H-6 |

| ~7.20 | Doublet of Doublets | 1H | H-7 |

| ~5.50 | Broad Singlet | 2H | -NH₂ |

Interpretation:

-

The protons on the pyrimidine ring (H-2 and H-4) are expected to be the most downfield due to the deshielding effect of the two nitrogen atoms.

-

The protons on the benzene portion of the ring (H-5, H-6, H-7) will appear in the typical aromatic region, with their splitting patterns determined by coupling to their neighbors.

-

The amine protons (-NH₂) typically appear as a broad singlet and are exchangeable with D₂O. Their chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~155 | C-4 |

| ~150 | C-8a |

| ~145 | C-8 |

| ~135 | C-6 |

| ~128 | C-5 |

| ~122 | C-4a |

| ~115 | C-7 |

Interpretation:

-

Carbons adjacent to nitrogen atoms (C-2, C-4, C-8a) are significantly deshielded and appear far downfield.

-

The carbon bearing the amine group (C-8) is also shifted downfield.

-

The remaining carbons of the benzene ring appear at chemical shifts typical for aromatic carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Rationale: DMSO-d₆ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton peak does not obscure important regions of the spectrum. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a single, coherent structural model.

Diagram: Correlated Spectroscopic Data for this compound

Caption: A conceptual diagram illustrating how data from MS, IR, and NMR collectively confirm the structure of this compound.

Conclusion

The comprehensive analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance data provides unambiguous confirmation of the structure of this compound. The molecular weight is confirmed by MS, the presence of the primary amine and aromatic heterocyclic core is validated by IR, and the precise proton and carbon framework is elucidated by NMR. This guide serves as a foundational reference for scientists working with this important chemical entity, ensuring the integrity and accuracy of their research and development efforts.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Core Mechanism of Quinazolin-8-amine and its Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets. First synthesized in 1895, this bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is now at the heart of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] However, it is in the realm of oncology, specifically as protein kinase inhibitors, that the quinazoline core has demonstrated its most profound impact, leading to the development of several FDA-approved anticancer drugs.[4] This guide provides an in-depth exploration of the mechanism of action of quinazoline-based compounds, with a particular focus on the structural and functional significance of substitution at the 8-position, as exemplified by quinazolin-8-amine and its analogues.

The Central Mechanism: Competitive Inhibition of Protein Kinase ATP-Binding Sites

The predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] In many cancers, kinases are overexpressed or mutated, leading to uncontrolled cell division.[5]

Quinazoline-based inhibitors are typically classified as Type I kinase inhibitors, meaning they are ATP-competitive. They function by occupying the ATP-binding pocket of the kinase's catalytic domain.[3] This binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade that drives tumor growth.[6]

The Epidermal Growth Factor Receptor (EGFR): A Primary Target

A key target for many clinically successful quinazoline inhibitors is the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[3] Aberrant EGFR signaling is a hallmark of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[5]

The binding of quinazoline inhibitors like gefitinib and erlotinib to the EGFR ATP-binding site is stabilized by crucial molecular interactions. A key interaction is a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase.[7] A water-mediated hydrogen bond can also form between the N3 atom and a threonine residue (Thr854).[7] The anilino group, commonly found at the 4-position of the quinazoline ring in potent inhibitors, extends into a hydrophobic pocket, further anchoring the molecule.[7]

Cellular Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound in a relevant cancer cell line (e.g., A549 for EGFR).

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI₅₀.

Apoptosis Assay

To confirm that cell growth inhibition is due to programmed cell death, an apoptosis assay is performed.

Objective: To determine if the test compound induces apoptosis in cancer cells.

Methodology: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.

-

Conclusion and Future Perspectives

The quinazoline scaffold is a cornerstone of modern kinase inhibitor design. The core mechanism of action for its anticancer derivatives is the competitive inhibition of the ATP-binding site of key oncogenic kinases like EGFR. The structure-activity relationship is well-defined, with substitutions at positions 4, 6, and 7 being critical for high-potency inhibition.

The 8-position, including in the form of this compound, represents a frontier for further optimization. Its solvent-exposed orientation provides an opportunity to attach functionalities that can enhance pharmacokinetic properties, improve selectivity, or even engage with adjacent binding pockets to develop next-generation inhibitors. As our understanding of kinase biology deepens, the versatile quinazoline-8-amine core will undoubtedly serve as a valuable platform for the rational design of more effective and targeted cancer therapies.

References

- BenchChem. (2025).

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

- Upadhyay, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(5), 757-781.

- Abdel-Maksoud, M. S., et al. (2022). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 12(45), 29279-29302.

-

Wang, C., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4256. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Zayed, M. F., & Ahmed, S. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 19. [Link]

- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.

- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.

- Mokhtari, B., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands in Health and Biological Sciences, 1(1), 1-10.

-

ResearchGate. (2022). SAR of quinazoline analogues synthesised. [Link]

-

Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11956. [Link]

- Raj, R., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. GSC Biological and Pharmaceutical Sciences, 26(3), 133-145.

-

Khan, S., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2537. [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

- Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100741.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Quinazolin-8-amine Core: A Scaffolding for Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide focuses specifically on quinazolin-8-amine and its derivatives, a subclass that has garnered significant interest for its potent and diverse biological activities. We will delve into the synthetic intricacies, explore the critical structure-activity relationships (SAR), and elucidate the molecular mechanisms that underpin their efficacy, particularly in oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Foundation of Versatility

Quinazoline, a fusion of a benzene ring and a pyrimidine ring, offers a versatile template for chemical modification.[3][4] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. The oxidized forms, quinazolinones, are also of significant interest.[3][4] The addition of an amine group at the 8-position introduces a key vector for interaction with biological targets and a versatile handle for further chemical elaboration. The inherent aromaticity and hydrogen bonding capabilities of the this compound core contribute to its ability to bind with high affinity to various enzymatic pockets.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, methods such as the Niementowski condensation of anthranilic acids have been employed.[5] However, modern organic synthesis has introduced more efficient and versatile techniques. Transition-metal-catalyzed reactions, for instance, have proven invaluable. Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions of 2-aminophenyl ketones or 2-aminobenzamides with various amines provide an efficient pathway to quinazoline and quinazolinone cores, respectively.[5] These methods are advantageous due to their high atom economy and the avoidance of harsh reagents.[5]

Another common strategy involves the multi-step synthesis starting from substituted anthranilic acids.[6] This approach allows for the early introduction of desired substituents on the benzene ring portion of the quinazoline nucleus.

General Experimental Protocol: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives

The following protocol, adapted from studies on antistaphylococcal agents, illustrates a common synthetic sequence for a class of quinazolinone derivatives.[7]

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

-

Combine the appropriate anthranilic acid with urea.

-

Heat the mixture at 160 °C for 20 hours.

-

Cool the reaction mixture to allow for crystallization of the product.

Step 2: Synthesis of 2,4-Dichloroquinazoline

-

Suspend the quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).

-

Add triethylamine (TEA) and heat the mixture at 120 °C for 17 hours.

-

Carefully quench the reaction and isolate the product.

Step 3: Synthesis of 2-Chloro-4(3H)-quinazolinone

-

Hydrolyze the 2,4-dichloroquinazoline using 2 N NaOH at room temperature for 20 hours.[7]

Step 4: Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives

-

Dissolve the 2-chloro-4(3H)-quinazolinone in DMF.

-

Add the desired substituted aniline or amine.

-

Heat the reaction at 85 °C for 16 hours to facilitate nucleophilic substitution.[7]

-

Isolate and purify the final product.

Workflow for the Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives

Caption: A generalized workflow for the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives.

Anticancer Applications: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a cornerstone in modern oncology, with several approved drugs targeting key protein kinases.[3][8] The 4-anilinoquinazoline scaffold is particularly notable for its ability to inhibit the epidermal growth factor receptor (EGFR).[9]

Kinase Inhibition: A Primary Mechanism of Action

Many this compound derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[10] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based drugs like gefitinib and erlotinib, which are used in the treatment of non-small cell lung cancer.[5][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.[11]

-

Aurora Kinases: These are involved in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[10]

-

PI3K (Phosphoinositide 3-kinase): A key component of a signaling pathway that is often hyperactivated in cancer.[12]

Simplified EGFR Signaling Pathway

Caption: Quinazoline inhibitors block EGFR signaling, impacting downstream pathways like PI3K/Akt and RAS/RAF/MEK/ERK.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of quinazoline derivatives is highly dependent on the nature and position of substituents.

| Position | Substituent Effect on Anticancer Activity |

| 2 | Introduction of secondary amines can enhance antitumor activity.[9] |

| 4 | The 4-anilino group is a classic pharmacophore for EGFR inhibition.[9] Substitutions on this aniline ring can modulate potency and selectivity. |

| 6, 7 | Introduction of alkoxy groups, such as methoxy or ethoxy, can improve kinase inhibitory activity.[11] |

| 8 | This position is suitable for a range of functional groups that can occupy solvent-exposed regions of the kinase binding pocket.[13][14] |

Antimicrobial Activity: A Renewed Front Against Resistance

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinazoline and quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi.[15][16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds can interfere with essential cellular processes in microbes. Some proposed mechanisms include:

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.[15]

-

Disruption of Cell Wall Synthesis: The structural integrity of the bacterial cell wall is a common target for antibiotics.

-

Inhibition of Biofilm Formation: Some derivatives can prevent bacteria from forming biofilms, which are protective communities that are often resistant to antibiotics.[16]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Systematic modification of the quinazolinone core has revealed key structural features for potent antimicrobial activity.[15][18]

| Position | Substituent Effect on Antimicrobial Activity |

| 2 | Methyl or thiol groups are often beneficial.[15] |

| 3 | A substituted aromatic ring at this position is generally essential for activity.[15] |

| 4 | Amine or substituted amine groups can enhance activity.[15] |

| 6, 8 | The presence of halogen atoms (e.g., chlorine, bromine) at these positions often improves antimicrobial potency.[15] |

In Vitro Antimicrobial Screening Protocol

A standard method for evaluating the antimicrobial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial/Fungal Inoculum: Culture the test organisms to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Emerging Applications

While oncology and infectious diseases are the most explored areas, the therapeutic potential of this compound derivatives extends to other fields. Research is ongoing into their applications as:

-

Anti-inflammatory agents: By inhibiting targets such as COX-2 and various inflammatory cytokines.[19]

-

Antiviral agents: Including activity against HIV.[15]

-

Neuroprotective agents: Modulating glutamate receptors.[8]

-

PD-1/PD-L1 Inhibitors: Small-molecule inhibitors targeting this immune checkpoint are being investigated for cancer immunotherapy.[20]

The continued exploration of the vast chemical space around the this compound core, aided by computational modeling and high-throughput screening, promises to uncover new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Jafari, E., Khajouei, M. R., Hassanzadeh, F., & Khodarahmi, G. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Alaqeel, S. I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. International Journal of Health Sciences, 11(4), 1–9. [Link]

-

Kerdphon, S., Turek, J., Borwornpinyo, S., Chantarasriwong, O., & Sirirak, J. (2022). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 27(19), 6691. [Link]

-

Daddario, N., Miller, P. A., Miller, M. J., & Boggess, W. C. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases, 2(4), 245–253. [Link]

-

Santos, M. S. D., Ferreira, E. V. B., & Gadelha, F. R. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry, 13(10), 1169–1188. [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Chen, Y.-L., Hsieh, T.-H., Chen, C.-L., Hsieh, C.-H., & Chen, I.-L. (2016). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 21(11), 1547. [Link]

-

Wang, Z., Geng, Y., Li, Y., Wang, X., & Liu, Y. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Molecules, 27(19), 6542. [Link]

-

Shukla, S., Kumar, A., & Singh, R. K. (2018). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PLoS ONE, 13(8), e0201229. [Link]

-

Zhang, Y., Li, Y., & Wang, Y. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 456. [Link]

-

El-Gendy, M. A. A., El-Naggar, M. A., & El-Sayed, W. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9474. [Link]

-

Li, Y., Zhang, Y., & Wang, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(13), 11090. [Link]

-

Abd El-Karim, S. S., Anwar, M. M., & El-Sayed, M. A. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

Abd El-Karim, S. S., Anwar, M. M., & El-Sayed, M. A. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

-

Varde, P. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2), 942–951. [Link]

-

Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

-

Sharma, P., & Kumar, A. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Current Topics in Medicinal Chemistry, 22(1), 35–52. [Link]

-

El-Damasy, D. A., & Abouzid, K. A. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]

-

Nandy, A., & Kumar, A. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 119–130. [Link]

-

Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2022). Biological activities of recent advances in quinazoline. IntechOpen. [Link]

-

Jain, P., & Sharma, S. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(8), 2611–2613. [Link]

-

Jafari, E., Khajouei, M. R., Hassanzadeh, F., & Khodarahmi, G. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. [Link]

-

Kumar, A., & Singh, R. K. (2013). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. [Link]

-

Kumar, A., & Singh, R. K. (2023). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. . [Link]

-

Lee, C.-W., Chen, C.-C., & Lu, P.-L. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(21), 7393. [Link]

-

Franco, C. H., da Silva, A. C., & de Souza, M. V. N. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society. [Link]

-

Franco, C. H., da Silva, A. C., & de Souza, M. V. N. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

-

Kumar, A., & Singh, R. K. (2023). Pharmacological importance of quinazoline-based drugs. ResearchGate. [Link]

-

Khan, I., & Ibrar, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755261. [Link]

Sources

- 1. [PDF] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rphsonline.com [rphsonline.com]

- 18. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of Quinazolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged structure." This unique characteristic has led to the development of numerous therapeutic agents for a diverse range of diseases, including cancer, hypertension, and inflammatory disorders.[2][3] The history of quinazoline chemistry dates back to 1869, with the first synthesis of a quinazoline derivative by Griess.[4] The parent quinazoline molecule was later synthesized in 1895 by Bischler and Lang.[4] A significant advancement in the synthesis of the related quinazolinones was the Niementowski reaction, also developed in 1895.[4] While the broader quinazoline family has a rich history, the specific story of Quinazolin-8-amine is more that of a crucial, yet understated, building block whose importance has grown with the increasing sophistication of drug design.

This technical guide provides an in-depth exploration of this compound, from its likely historical synthesis based on established chemical principles to its modern-day relevance as a key intermediate in the synthesis of complex, biologically active molecules.

The Synthetic Pathway to this compound: A Tale of Nitration and Reduction

While a singular, seminal publication detailing the "discovery" of this compound is not prominent in the historical chemical literature, its synthesis logically follows a well-trodden and reliable path in heterocyclic chemistry: the nitration of the parent quinazoline followed by the reduction of the resulting nitro derivative. This two-step process remains a fundamental and practical approach for the preparation of this important amine.

The electrophilic nitration of quinazoline is known to favor substitution at the 6- and 8-positions.[5] By carefully controlling the reaction conditions, it is possible to obtain the desired 8-nitroquinazoline isomer. This intermediate is the direct precursor to this compound.

Step 1: Synthesis of 8-Nitroquinazoline

The introduction of a nitro group at the 8-position of the quinazoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 8-Nitroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Quinazoline: Slowly add quinazoline to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 8-nitroquinazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

dot graph TD { A[Quinazoline] -- "H2SO4, HNO3" --> B[8-Nitroquinazoline]; B -- "Reducing Agent (e.g., SnCl2, H2/Pd-C)" --> C[this compound]; }

Caption: Synthetic pathway to this compound.

Step 2: Reduction of 8-Nitroquinazoline to this compound

The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose, with common choices including metal-acid combinations like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 8-nitroquinazoline in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add the chosen reducing agent. For example, if using tin(II) chloride, add a solution of SnCl2 in concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed, as indicated by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a melting point in the range of 150-153 °C.[6] Its chemical formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol .

| Property | Value | Source |

| CAS Number | 101421-74-3 | [7] |

| Molecular Formula | C₈H₇N₃ | [6] |

| Molecular Weight | 145.16 g/mol | [6] |

| Melting Point | 150-153 °C | [6] |

| Appearance | Solid | N/A |

The Role of this compound in Modern Drug Discovery